Methyl 3-dehydroxy-3-oxoursolate
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Overview
Description
Methyl 3-dehydroxy-3-oxoursolate is an esterified derivative of Ursolic acid . It belongs to the chemical family of Triterpenoids .
Synthesis Analysis
The synthesis of Methyl 3-dehydroxy-3-oxoursolate involves the extraction of dried leaves of Primsatomoris malayana Ridley (Rubiaceae) with methanol . The extract is then concentrated and partitioned with petroleum ether, chloroform, and ethyl acetate . The chloroform fraction is dissolved in methanol and subjected to column chromatography using Diaion HP-20 with methanol as the eluent .Molecular Structure Analysis
The molecular structure of Methyl 3-dehydroxy-3-oxoursolate consists of five six-membered rings . Four of these rings adopt chair conformations, while the fifth, which has a C=C double bond, adopts an approximate envelope conformation .Physical And Chemical Properties Analysis
Methyl 3-dehydroxy-3-oxoursolate is a powder with a molecular formula of C31H48O3 and a molecular weight of 468.71 . Its IUPAC name is methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate .Scientific Research Applications
Anti-Lung Cancer Activity
Ursolic acid, a pentacyclic triterpenoid which is structurally similar to Ursonic acid methyl ester, has been found to have significant anti-lung cancer activity . The compound shows low toxicity, making it a potential candidate for the development of anti-lung cancer drugs . The main challenge in its clinical application is its poor water solubility and bioavailability .
Modification for Enhanced Potency
The chemistry of Ursolic acid has been extensively studied, with modifications made at positions C-3 (hydroxyl), C12-C13 (double bonds), and C-28 (carboxylic acid), leading to several Ursolic acid derivatives (esters, amides, oxadiazole quinolone, etc.) with enhanced potency, bioavailability, and water solubility . These modifications could potentially be applied to Ursonic acid methyl ester for similar enhancements.
Crystallography Studies
The crystal structure of Methyl 3-dehydroxy-3-oxoursolate has been studied . Four of the five six-membered rings of this pentacyclic triterpene adopt chair conformations; the fifth, which has a C=C double bond, adopts an approximate envelope conformation . This information could be useful in the field of crystallography and for understanding the physical and chemical properties of the compound.
Mechanism of Action
Target of Action
Ursonic acid methyl ester, an esterified derivative of Ursolic acid, has been found to exhibit growth inhibitory activity against several tumor cell lines . The primary targets of Ursonic acid methyl ester are these cancer cells, particularly lung cancer cells .
Mode of Action
Ursonic acid methyl ester interacts with its targets, the cancer cells, by inhibiting their growth . It is believed to exert its anti-cancer effects through multiple signaling pathways . The compound’s interaction with these targets leads to changes in the cellular processes, resulting in the inhibition of cancer cell proliferation .
Biochemical Pathways
Ursonic acid methyl ester affects multiple signaling pathways in cancer cells. It has been reported to activate the NF-κB signaling pathway, induce oxidative stress, regulate key regulators of the mitochondrial apoptosis pathway (pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins), down-regulate MDM2 protein expression, and up-regulate p53 expression . These affected pathways and their downstream effects contribute to the compound’s anti-cancer activity.
Pharmacokinetics
The pharmacokinetic properties of Ursonic acid methyl ester, like its parent compound Ursolic acid, are characterized by poor water solubility and low bioavailability . These properties impact the compound’s bioavailability, limiting its clinical application. Many novel derivatives of ursolic acid, including ursonic acid methyl ester, have been developed to overcome these problems .
Result of Action
The molecular and cellular effects of Ursonic acid methyl ester’s action include the inhibition of cancer cell growth and the induction of apoptosis . It also induces cell-cycle arrest in the S and G0/G1 phases . These effects significantly repress the proliferation of various cancer cell lines .
Action Environment
The action, efficacy, and stability of Ursonic acid methyl ester can be influenced by environmental factors. For instance, the compound’s poor water solubility and low bioavailability can be affected by the physiological environment . .
properties
IUPAC Name |
methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,28+,29-,30-,31+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQKMJALQHROV-ZOPQKVJUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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